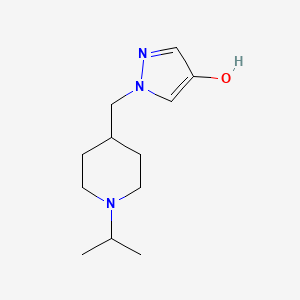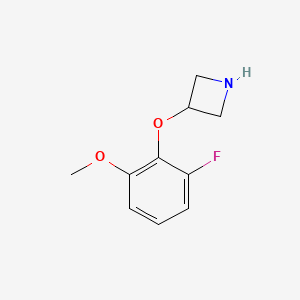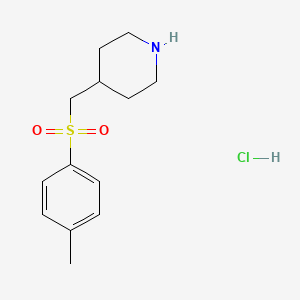![molecular formula C12H9Li B12081020 Lithium, [1,1'-biphenyl]-2-yl- CAS No. 55365-18-9](/img/structure/B12081020.png)
Lithium, [1,1'-biphenyl]-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [1,1’-biphenyl]-2-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl structure. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the preparation of other organolithium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium, [1,1’-biphenyl]-2-yl- typically involves the reaction of biphenyl with lithium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C12H10+2Li→LiC12H9+H2
Industrial Production Methods
In an industrial setting, the production of lithium, [1,1’-biphenyl]-2-yl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at elevated temperatures to ensure complete conversion of biphenyl to the desired organolithium compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [1,1’-biphenyl]-2-yl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and biphenyl.
Reduction: Can reduce certain organic compounds, acting as a strong base.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Reduction: Often involves reactions with halogenated compounds or other electrophiles.
Substitution: Commonly uses reagents such as alkyl halides or carbonyl compounds under anhydrous conditions.
Major Products Formed
Oxidation: Lithium oxide and biphenyl.
Reduction: Various reduced organic compounds.
Substitution: New organolithium compounds or substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium, [1,1’-biphenyl]-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lithium, [1,1’-biphenyl]-2-yl- involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound can initiate or facilitate chemical reactions by donating electrons or abstracting protons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium biphenyl: Another organolithium compound with similar reactivity but different structural properties.
Lithium phenyl: A simpler organolithium compound with a single phenyl group.
Lithium naphthyl: An organolithium compound with a naphthalene structure.
Uniqueness
Lithium, [1,1’-biphenyl]-2-yl- is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in complex organic synthesis and industrial applications where specific reactivity patterns are required.
Eigenschaften
CAS-Nummer |
55365-18-9 |
|---|---|
Molekularformel |
C12H9Li |
Molekulargewicht |
160.2 g/mol |
IUPAC-Name |
lithium;phenylbenzene |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |
InChI-Schlüssel |
GXVDJZSTYOFXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)C2=CC=CC=[C-]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)




![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)






